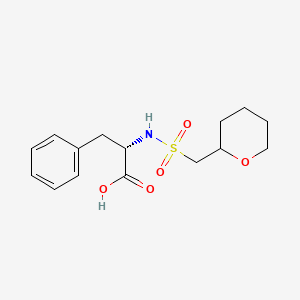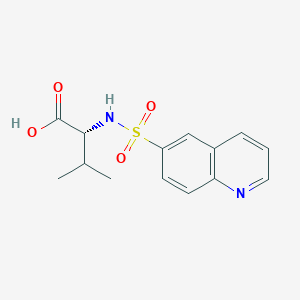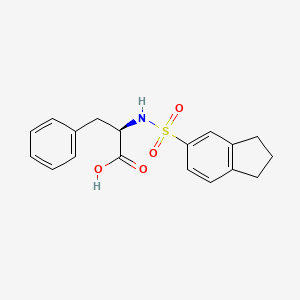![molecular formula C7H7Br2NO4S2 B6661637 (2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B6661637.png)
(2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid is a complex organic compound featuring a thiophene ring substituted with bromine atoms and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 4 positions.
Sulfonylation: The dibromothiophene is then reacted with a sulfonyl chloride in the presence of a base such as pyridine to form the sulfonyl derivative.
Amination: The sulfonyl derivative is treated with an amine to introduce the sulfonylamino group.
Formation of Propanoic Acid: Finally, the compound is reacted with a suitable reagent to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atoms can be substituted with other groups such as alkyl or aryl groups using organometallic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Zinc and hydrochloric acid are commonly used for reduction reactions.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives with hydrogen atoms replacing bromine.
Substitution: Thiophene derivatives with various substituents replacing bromine.
Scientific Research Applications
(2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of (2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dibromothiophene and 3,4-dibromothiophene share structural similarities.
Sulfonylamino Compounds: Compounds like sulfonylureas and sulfonamides have similar functional groups.
Uniqueness
(2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid is unique due to the specific combination of brominated thiophene and sulfonylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2R)-2-[(3,4-dibromothiophen-2-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO4S2/c1-3(6(11)12)10-16(13,14)7-5(9)4(8)2-15-7/h2-3,10H,1H3,(H,11,12)/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBAGWMTUAHSLH-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=C(C(=CS1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NS(=O)(=O)C1=C(C(=CS1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[(3-ethylsulfonylphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661560.png)
![3-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B6661571.png)
![3-[Methyl-(1-propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid](/img/structure/B6661574.png)
![(2R)-4-methyl-2-[(2,4,5-trifluorophenyl)sulfonylamino]pentanoic acid](/img/structure/B6661581.png)
![(2R)-4-methyl-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonylamino]pentanoic acid](/img/structure/B6661585.png)

![(2R)-4-methyl-2-[(3-methyl-4-nitrophenyl)sulfonylamino]pentanoic acid](/img/structure/B6661591.png)
![(2R)-3-phenyl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B6661604.png)
![(2R)-2-[[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661611.png)


![(2R)-2-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661627.png)
![(2R)-2-[(3-bromo-4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B6661651.png)
![(2S)-2-[(5-fluoro-3-methyl-1-benzofuran-2-yl)sulfonylamino]propanoic acid](/img/structure/B6661652.png)
